
2,2-Dimethyl-2H-chromen-6-amine
Overview
Description
2,2-Dimethyl-2H-chromen-6-amine is a chemical compound belonging to the chromene family, characterized by a benzopyran ring structure. Chromenes are known for their diverse biological activities and are found in various natural products and synthetic compounds. The presence of the amine group at the 6th position and the dimethyl groups at the 2nd position make this compound unique and potentially useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2H-chromen-6-amine typically involves the cyclization of appropriate precursors. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group participates in nucleophilic substitution, forming derivatives with enhanced biological or material properties.
Key Findings :
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Thiosemicarbazones exhibit antimicrobial activity against Candida albicans (20–30% inhibition) .
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Sulfonamide derivatives inhibit hypoxia-inducible factor (HIF-1) with IC₅₀ values of 1.5–17 μM .
Condensation Reactions
The primary amine undergoes condensation with aldehydes or ketones to form Schiff bases.
Substrate | Reagents/Conditions | Product | Application | Source |
---|---|---|---|---|
Aromatic Aldehydes | Ethanol, room temperature | 2,2-Dimethyl-2H-chromen-6-yl imines | Anticancer lead optimization |
Mechanistic Insight :
Acylation Reactions
Acylation of the amine group enhances lipophilicity and bioactivity.
Structural Impact :
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Cinnamamide derivatives show 3x higher neuroprotective activity than edaravone in oxygen-glucose deprivation models .
Metal-Catalyzed Reactions
Palladium and cobalt catalysts enable cross-coupling and cyclization.
Mechanistic Pathways :
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Palladium-catalyzed aminocarbonylation proceeds via oxidative addition and migratory CO insertion .
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Cobalt-mediated reactions involve radical intermediates and hydrogen atom transfer (HAT) .
Biological Activity Correlation
Derivatives of 2,2-dimethyl-2H-chromen-6-amine show structure-dependent bioactivity:
Comparative Reactivity Table
A comparison with structurally similar compounds highlights its uniqueness:
Compound | Reactivity | Key Difference |
---|---|---|
2,2-Dimethyl-2H-chromen-4-ylamine | Less nucleophilic due to steric hindrance | Amine position alters electronic density |
6-Hydroxy-2,2-dimethyl-2H-chromene | Prone to oxidation over substitution | Hydroxy group vs. amine functionality |
Scientific Research Applications
Chemical Applications
Synthesis and Reactivity
- Building Block : 2,2-Dimethyl-2H-chromen-6-amine serves as a precursor in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic chemistry .
- Reagent : It is utilized in different chemical reactions, including acylation and reductive amination, leading to the formation of diverse derivatives .
Biological Applications
Antifungal and Antimicrobial Properties
- Mechanism of Action : The compound exhibits antifungal activity by disrupting fungal cell membranes and inhibiting ergosterol synthesis, which is crucial for fungal survival .
- Case Studies : Research has shown that derivatives of this compound possess significant antifungal properties, making them candidates for new antifungal agents .
Medical Applications
Cancer Treatment
- HIF-1 Pathway Inhibition : A notable application of this compound is its role as a HIF-1 pathway inhibitor. Studies indicate that certain derivatives can effectively inhibit tumor growth in animal models of various cancers, including glioblastoma and pancreatic cancer .
Compound | Cancer Type | IC50 (μM) | Delivery Formulation |
---|---|---|---|
3,4-Dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide | Glioblastoma | 1.5 - 17 | Cremophor: Ethanol (1:1) |
N-(propan-2-yl)-N-[8-hydroxy-2,2-dimethyl-2H-chromen-6-yl]sulfonamide | Pancreatic Cancer | <15 | Needs formulation due to poor solubility |
Neuroprotection
- Recent studies have identified derivatives of 2,2-dimethylbenzopyran (related to this compound) as potential neuroprotective agents. These compounds have demonstrated efficacy in models of ischemic stroke by improving neuronal survival rates under oxygen-glucose deprivation conditions .
Industrial Applications
Agrochemicals
- The compound is explored for its potential use in developing agricultural fungicides. Its ability to inhibit fungal growth makes it a candidate for creating effective agrochemicals aimed at crop protection .
Summary of Findings
The diverse applications of this compound highlight its significance across multiple scientific fields. Its role as a building block in organic synthesis, potential therapeutic agent in cancer treatment and neuroprotection, and utility in agricultural applications showcase its versatility.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2H-chromen-6-amine involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are attributed to its ability to modulate oxidative stress, inhibit apoptosis, and reduce inflammation. The compound may interact with cellular receptors and enzymes, leading to the activation or inhibition of various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylbenzopyran: Similar structure but lacks the amine group.
6-Amino-2H-chromene: Similar structure but lacks the dimethyl groups.
2,2-Dimethyl-2H-chromen-6-carbaldehyde: Similar structure with an aldehyde group instead of an amine
Uniqueness
2,2-Dimethyl-2H-chromen-6-amine is unique due to the presence of both the dimethyl groups and the amine group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
Biological Activity
2,2-Dimethyl-2H-chromen-6-amine, a compound belonging to the chromene family, has garnered attention for its diverse biological activities. This article reviews its mechanisms of action, therapeutic potential, and structure-activity relationships based on various research studies.
Chemical Structure and Properties
The chemical structure of this compound features a chromene backbone with two methyl groups at the 2-position and an amine group at the 6-position. This unique substitution pattern is crucial for its biological activity.
Research indicates that this compound exerts its biological effects through several mechanisms:
- Neuroprotection : It has been associated with neuroprotective effects, potentially by modulating oxidative stress and inflammation pathways. Studies have shown that it enhances the activity of enzymes like lactate dehydrogenase and superoxide dismutase, which are vital for cellular defense against oxidative damage.
- Antifungal Activity : The compound disrupts fungal cell membranes and inhibits ergosterol synthesis, leading to increased membrane permeability and cell death .
- Inhibition of HIF-1 Pathway : It acts as an inhibitor of hypoxia-inducible factor (HIF)-1, which is relevant in cancer biology as it modulates cellular responses under low oxygen conditions .
Biological Activities
The compound exhibits several notable biological activities:
- Neuroprotective Effects : In vitro studies demonstrated that derivatives of this compound significantly improve neuronal survival under conditions of oxygen-glucose deprivation (OGD) in rat models .
- Antimicrobial Properties : It has shown selective activity against Chlamydia species and various bacterial strains, indicating potential as a therapeutic agent against infections .
Structure-Activity Relationship (SAR)
A detailed investigation into the SAR of this compound revealed that modifications at specific positions can enhance or diminish its biological efficacy. For instance:
Compound | Modification | Biological Activity |
---|---|---|
6a | Hydrogen at C-8 | Strong inhibition of HIF activity |
6i | Hydroxyl at C-8 | Enhanced inhibition at low concentrations |
6e | N-(2,2-dimethyl-2H-chromen-6-yl)methyl substitution | Potent anti-cancer properties in glioblastoma models |
These findings suggest that careful structural modifications can lead to compounds with improved therapeutic profiles .
Case Studies
- Neuroprotection in Animal Models : A study involving SD rats demonstrated that treatment with 1 mM concentrations of the compound significantly increased neuronal survival rates post-OGD compared to untreated controls (p < 0.05) .
- Antichlamydial Activity : In vitro assays showed that 50 μg/mL concentrations effectively reduced chlamydial inclusion numbers in infected HEp-2 cells, highlighting its potential as a selective agent against Chlamydia infections .
Properties
IUPAC Name |
2,2-dimethylchromen-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-7H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJNLKVSQVLBFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435238 | |
Record name | 6-amino-2,2-dimethylchromene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135082-85-8 | |
Record name | 6-amino-2,2-dimethylchromene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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